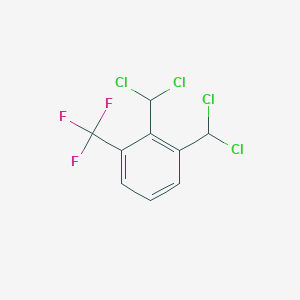
4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene
説明
4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene (HMTFC) is a versatile and important chemical compound with a wide range of applications in the fields of synthetic organic chemistry and materials science. HMTFC has been used in the synthesis of a variety of compounds, ranging from pharmaceutical drugs to polymers. It is also used as a reagent for the preparation of other compounds and as a catalyst in certain reactions. In addition, HMTFC has been used in the preparation of organic electrochemical materials, such as polymers and organic light-emitting diodes (OLEDs). HMTFC is also used in the synthesis of fluorinated compounds and as a starting material for the preparation of various organofluorine compounds.
作用機序
The mechanism of action of 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene is not fully understood. However, it is believed to involve a series of nucleophilic substitution reactions, in which the 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene molecule acts as a nucleophile, attacking the electrophilic center of the substrate molecule. This process results in the formation of a new covalent bond between the two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene are not fully understood. However, it is believed that 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene has the potential to interact with proteins and other biomolecules, and may have an effect on the function of certain enzymes. In addition, 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene has been shown to have antifungal and antibacterial activity, as well as being an effective antioxidant.
実験室実験の利点と制限
The advantages of using 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene in lab experiments include its relatively low cost and availability, its ability to act as a nucleophile in certain reactions, and its potential for use in the preparation of a variety of compounds. However, there are some limitations to the use of 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene in lab experiments. For example, it is not water-soluble, which can make it difficult to use in certain reactions. In addition, it can be toxic if not handled properly.
将来の方向性
There are several potential future directions for the use of 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene. These include further research into its biochemical and physiological effects, its use as a reagent in the preparation of other compounds, and its potential use in the synthesis of polymers and other materials. In addition, further research into the mechanism of action of 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene could lead to the development of new compounds with improved properties. Finally, 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene could be used in the development of new drugs and other therapeutic agents.
合成法
4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene is synthesized via a process known as the Barton–McCombie reaction. This reaction involves the reaction of an alkyl halide with an alkoxide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a hydroxymethyl-trifluoromethylcyclohex-1-ene, which can then be converted to 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene via an acid-catalyzed dehydration reaction. This reaction is a useful method for the synthesis of 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene from readily available starting materials.
科学的研究の応用
4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, polymers, and organofluorine compounds. It has also been used in the preparation of organic electrochemical materials, such as polymers and OLEDs. In addition, 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene has been used as a reagent for the preparation of other compounds and as a catalyst in certain reactions.
特性
IUPAC Name |
[1-(trifluoromethyl)cyclohex-3-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7(6-12)4-2-1-3-5-7/h1-2,12H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRXGQKIXDCSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)(CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249761 | |
| Record name | 3-Cyclohexene-1-methanol, 1-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene | |
CAS RN |
1858250-21-1 | |
| Record name | 3-Cyclohexene-1-methanol, 1-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexene-1-methanol, 1-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)





